molecular formula C19H21BrN2O2 B4893113 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine

1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine

Cat. No. B4893113
M. Wt: 389.3 g/mol
InChI Key: MJZZLBFJGCQWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Scientific Research Applications

1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been reported to have various pharmacological activities, including antidepressant, anxiolytic, and antinociceptive effects. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that it may act as a partial agonist of the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. It may also modulate the activity of other neurotransmitters, including norepinephrine and GABA.
Biochemical and Physiological Effects:
1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine has been found to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to reduce pain sensitivity in animal models, indicating its potential as an antinociceptive agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine in lab experiments is its well-documented pharmacological activities. It has been extensively studied and has been found to have various effects on the central nervous system. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine. One of the potential areas of research is its potential as an antidepressant and anxiolytic agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in treating these conditions. Another potential area of research is its antinociceptive effects. Studies are needed to determine its potential as a pain reliever and to identify the underlying mechanisms of action. Additionally, further studies are needed to assess the potential toxicity of this compound and to determine its safety profile.
In conclusion, 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine is a promising compound that has shown potential in various scientific research applications. Its pharmacological activities, including its antidepressant, anxiolytic, and antinociceptive effects, make it a valuable compound for further study. However, its potential toxicity should be taken into consideration when using this compound in lab experiments. Future studies are needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine involves the reaction of benzylpiperazine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain 1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine. This synthesis method has been reported in several studies and has been found to yield the desired product in high purity and yield.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-bromophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-17-8-4-5-9-18(17)24-15-19(23)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZZLBFJGCQWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(2-bromophenoxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.